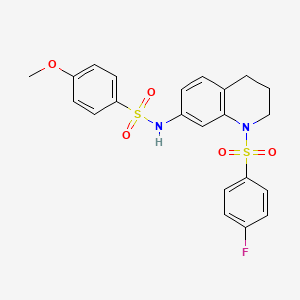

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

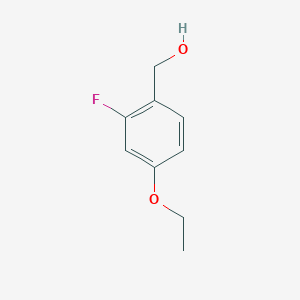

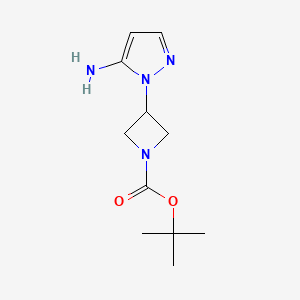

The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide” is a complex organic molecule that contains several functional groups, including a sulfonyl group, a tetrahydroquinoline ring, and a methoxybenzene group . These functional groups suggest that this compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a sulfonyl group attached to a fluorophenyl group, and a methoxybenzene group . These groups would likely confer distinct chemical properties to the molecule.Chemical Reactions Analysis

Sulfonyl groups are known to participate in a variety of chemical reactions, including substitution and elimination reactions . The tetrahydroquinoline ring might also undergo electrophilic aromatic substitution or other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonyl group might enhance the compound’s solubility in polar solvents .Scientific Research Applications

Synthesis and Pro-apoptotic Effects

- Study: A study on sulfonamide derivatives, including compounds similar to the one , explored their synthesis and pro-apoptotic effects in cancer cells. These compounds significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting potential applications in cancer treatment (Cumaoğlu et al., 2015).

Tubulin Polymerization Inhibition

- Study: Sulfonamide drugs, including derivatives similar to our compound, were found to bind to the colchicine site of tubulin and inhibit tubulin polymerization. This suggests potential applications in developing treatments for diseases where inhibition of tubulin polymerization is beneficial, such as certain cancers (Banerjee et al., 2005).

Antitumor Activity

- Study: Compounds from sulfonamide-focused libraries, including those structurally similar to our compound, have shown antitumor activities. These studies provide insights into the essential pharmacophore structure and drug-sensitive cellular pathways for sulfonamide-based antitumor agents (Owa et al., 2002).

Alzheimer’s Disease Treatment

- Study: Sulfonamide derivatives were synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme related to Alzheimer's disease. This suggests potential applications in developing treatments for neurodegenerative diseases (Abbasi et al., 2018).

Antimicrobial Activity

- Study: A series of new sulfonamides, structurally similar to the compound , were synthesized and showed good to potent antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).

properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O5S2/c1-30-19-8-12-20(13-9-19)31(26,27)24-18-7-4-16-3-2-14-25(22(16)15-18)32(28,29)21-10-5-17(23)6-11-21/h4-13,15,24H,2-3,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAVCOCFBRSRID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2616892.png)

![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2616905.png)

![8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2616909.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2616910.png)

![2-(3,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616912.png)